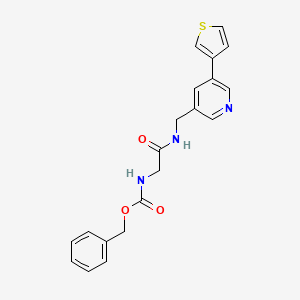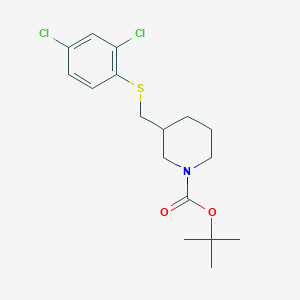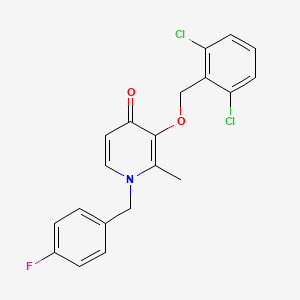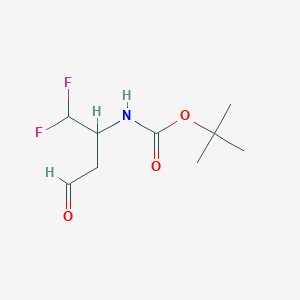![molecular formula C8H13NO B2909842 3-Azabicyclo[4.2.1]nonan-4-one CAS No. 24199-40-4](/img/structure/B2909842.png)
3-Azabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[4.2.1]nonan-4-one is a chemical compound with the CAS Number: 24199-40-4 . It has a molecular weight of 139.2 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c10-8-4-6-1-2-7(3-6)5-9-8/h6-7H,1-5H2,(H,9,10) . The InChI key is FKQZRCQWFKNJIL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 139.2 .Scientific Research Applications
Antimicrobial Activity
3-Azabicyclo[4.2.1]nonan-4-one derivatives have demonstrated significant antimicrobial properties. For instance, novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles showed considerable antibacterial and antifungal activities against various microorganisms (Ramachandran et al., 2011). Similar antimicrobial effects were observed in other studies, suggesting the potential of these compounds in developing new antimicrobial agents (Umamatheswari & Kabilan, 2011).
Structural and Conformational Studies
Structural analysis of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives has been a subject of interest. Molecular mechanics calculations and NMR spectroscopy have been utilized to study their conformational behavior, revealing a preference for a flattened chair-chair conformation (Arias-Pérez et al., 1997).
Synthesis Techniques
The synthesis of this compound and its derivatives has been explored through various methods. For example, a facile one-pot synthesis method via a tandem Mannich reaction was developed, providing an efficient way to produce these compounds (Yi et al., 2018). Additionally, studies have explored the synthesis of these compounds for potential use in antiprotozoal activities, showcasing their versatility in medical applications (Seebacher et al., 2005).
Potential in Analgesics
Research has also been conducted on 3-azabicyclo[3.3.1]nonane derivatives as potential analgesics. Certain derivatives have shown promising analgesic activities, indicating their potential application in pain management (Oki et al., 1970).
Antioxidant Properties
Some studies have explored the antioxidant properties of this compound derivatives. For instance, 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones were synthesized and evaluated for their antioxidant capacities, showing promising results (Park et al., 2012).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Azabicyclo[42It has been suggested that the compound may have antiprotozoal activities . This suggests that it could potentially interfere with the life cycle of certain protozoa, but the exact pathways and downstream effects are yet to be determined.
Result of Action
The molecular and cellular effects of 3-Azabicyclo[42It is known that the compound has potential antiprotozoal activities , but the specific molecular and cellular effects are yet to be determined.
properties
IUPAC Name |
3-azabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-6-1-2-7(3-6)5-9-8/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZRCQWFKNJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

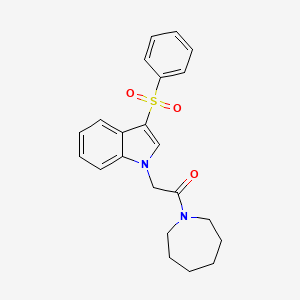
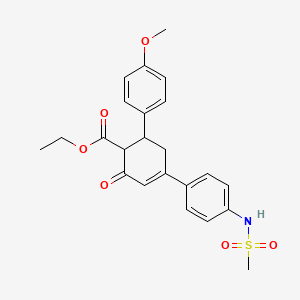
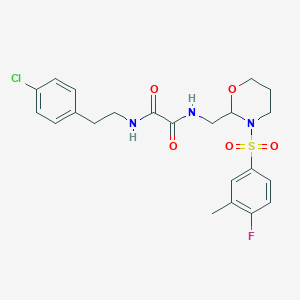
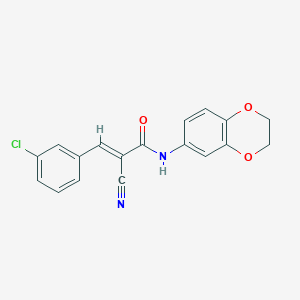
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)

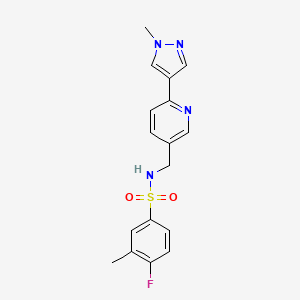
![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)
![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
